molecular formula C14H19N3O2 B14306891 N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 111281-60-8

N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B14306891
CAS No.: 111281-60-8
M. Wt: 261.32 g/mol
InChI Key: TYELEIVOCGHIDV-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that features an acetylphenyl group attached to a piperazine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-chloro-N-(piperazin-1-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The acetylphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-2-(piperazin-1-yl)propan-1-one
  • 1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-(4-tert-butylphenoxy)propan-1-one

Uniqueness

N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylphenyl group and a piperazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

111281-60-8

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C14H19N3O2/c1-11(18)12-2-4-13(5-3-12)16-14(19)10-17-8-6-15-7-9-17/h2-5,15H,6-10H2,1H3,(H,16,19)

InChI Key

TYELEIVOCGHIDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2

Origin of Product

United States

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